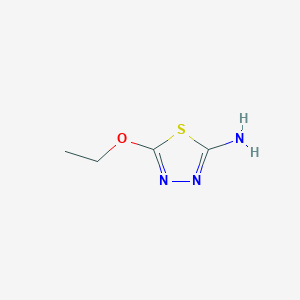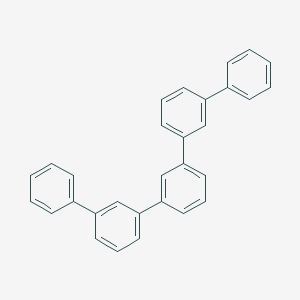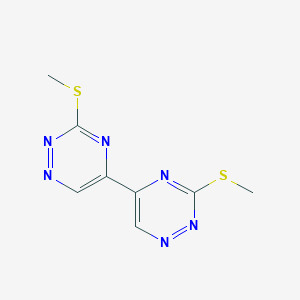
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, it has been suggested that this compound exerts its herbicidal activity by interfering with the normal metabolic processes of plants.
生化和生理效应
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, this compound has been found to have a strong inhibitory effect on the growth of weeds. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One of the main advantages of using 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, this compound has been found to have significant anti-tumor and herbicidal activity, making it a promising candidate for further research in these fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity of this compound and its potential effects on human health.
未来方向
There are several future directions for the research on 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine. One direction is to further study the mechanism of action of this compound and its potential applications in medicinal chemistry, agriculture, and material sciences. Another direction is to study the toxicity of this compound and its potential effects on human health. Finally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential as a building block for the synthesis of new materials.
In conclusion, 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the exact potential of this compound in various fields and its potential effects on human health.
合成方法
The synthesis of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is carried out using a two-step procedure. The first step involves the reaction of 2-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with 2-amino-4,6-dimethylpyrimidine-5-thiol to yield 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine.
科学研究应用
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. It has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to have a strong inhibitory effect on the growth of weeds. In material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
属性
CAS 编号 |
42836-88-4 |
|---|---|
产品名称 |
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
分子式 |
C8H8N6S2 |
分子量 |
252.3 g/mol |
IUPAC 名称 |
3-methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
InChI |
InChI=1S/C8H8N6S2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
InChI 键 |
ACONXJAUFMGPLM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
规范 SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
其他 CAS 编号 |
42836-88-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



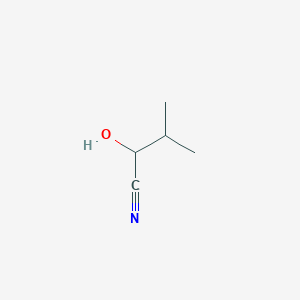
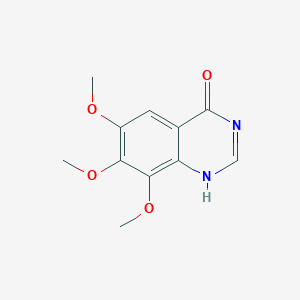
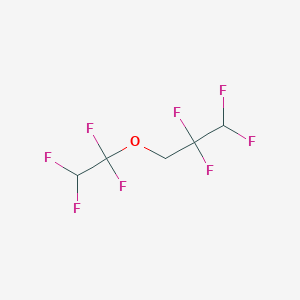
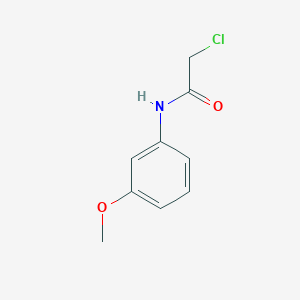
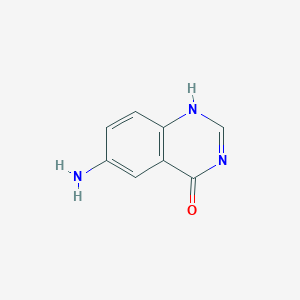
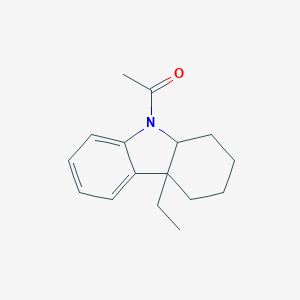
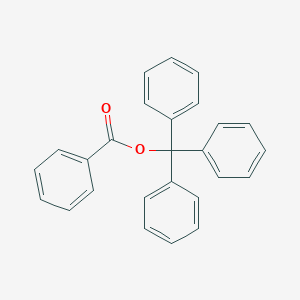
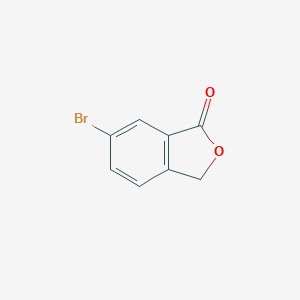
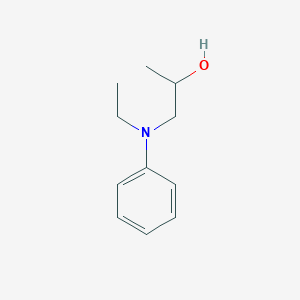
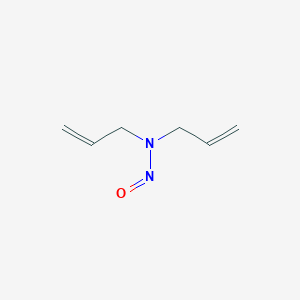
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)

